2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-7-9-21(10-8-19)26-22(30)16-29-13-11-25(12-14-29)27-23(24(31)28-25)20-6-4-5-18(3)15-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZCVNYTHLYLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone. The reaction conditions often require a strong acid catalyst and elevated temperatures.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling Reaction: The final step involves coupling the spirocyclic intermediate with an acetamide derivative. This step may require a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The phenyl groups may enhance binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and spirocyclic core. Below is a comparative analysis with a closely related compound from the provided evidence and inferred structural analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 4-isopropylphenyl group in the target compound increases lipophilicity compared to the 3-trifluoromethylphenyl group in ’s compound, which combines hydrophobicity (CF₃) with moderate polarity.
Electronic Properties :
- The trifluoromethyl group in ’s compound is strongly electron-withdrawing, which could stabilize charge-transfer interactions in target binding. In contrast, the isopropyl group in the target compound is electron-donating, favoring hydrophobic interactions.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~409 vs. 458 g/mol) aligns better with Lipinski’s rule of five (ideal MW < 500), suggesting superior oral bioavailability compared to ’s compound.
Research Findings and Implications
While explicit biological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition : Triazaspiro cores are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The isopropyl group may enhance selectivity for hydrophobic ATP-binding pockets, as seen in similar compounds .
- Metabolic Stability : The absence of metabolically labile groups (e.g., CF₃ in ’s compound) may reduce the target compound’s half-life, necessitating prodrug strategies.
Biological Activity
The compound 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide , often referred to as a triazaspiro compound, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
The molecular formula for this compound is , with a molecular weight of 404.5 g/mol . Its structure features a spirocyclic framework which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1189963-37-8 |
Antimicrobial Activity
Research has indicated that triazaspiro compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi through mechanisms involving the disruption of cell wall synthesis and interference with metabolic pathways.
- Mechanism of Action : The inhibition of Dihydrofolate Reductase (DHFR) has been identified as a critical mechanism through which these compounds exert their antimicrobial effects. This enzyme is essential for DNA synthesis in many pathogens, including Mycobacterium tuberculosis.
- Efficacy : In vitro studies report Minimum Inhibitory Concentrations (MIC) as low as 0.01 μM against M. tuberculosis H37Rv, suggesting potent activity against resistant strains .
Cytotoxicity and Safety Profile
The cytotoxicity of the compound has been evaluated in various cell lines. Results indicate that while it possesses antimicrobial properties, it demonstrates low cytotoxicity and hemolytic activity in human cell lines, making it a promising candidate for further development in therapeutic applications .
Case Studies
- Study on Antimycobacterial Activity : A study published in 2018 highlighted the effectiveness of triazaspiro compounds against M. tuberculosis. The compounds were shown to inhibit DHFR effectively, leading to reduced bacterial viability without significant toxicity to human cells .
- Comparative Analysis : Another research effort compared various triazaspiro derivatives, noting that modifications in the phenyl groups significantly impacted their biological activity, suggesting that structural optimization could enhance efficacy against specific pathogens .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The spirocyclic triazaspiro[4.5]decane core imposes steric constraints that modulate ring-opening dynamics and electrophilic substitution patterns . The 3-methylphenyl group enhances π-π stacking, while the 4-isopropylphenyl acetamide governs hydrogen bonding and solubility. Reactivity hotspots include the α,β-unsaturated carbonyl (prone to nucleophilic attack) and the labile amide bond (acid/base-sensitive). Methodologically, combine X-ray crystallography and DFT calculations to map spatial and electronic properties.
Q. What are the standard synthetic protocols for this compound, and what are the critical intermediates?
Synthesis involves: a) Spirocyclization : Formation of the triazaspiro core via intramolecular cyclization under reflux in DMF . b) Acetamide coupling : Use of coupling agents (e.g., EDCI/HOBt) to attach the 4-isopropylphenyl group . c) Functionalization : Introduction of the 3-methylphenyl substituent via Suzuki-Miyaura cross-coupling . Key intermediates include the spirocyclic amine precursor and the activated acetamide intermediate. Monitor reaction progress via TLC and LC-MS .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- NMR : H/C NMR to confirm regiochemistry and substituent orientation .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Systematic optimization via Design of Experiments (DoE) should test:
- Solvent effects : Compare DMF (high polarity) vs. THF (low polarity) in cyclization steps .
- Catalyst screening : Palladium on carbon vs. enzymatic catalysts for hydrogenation .
- Temperature gradients : Optimize imine formation at 0–5°C and cyclization at 60°C . Scale-up requires continuous-flow reactors to maintain temperature control and reduce byproducts .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Address discrepancies by: a) Assay standardization : Validate protocols using positive controls (e.g., reference inhibitors) . b) Compound purity : Re-test batches with HPLC-MS to rule out impurities . c) Physicochemical profiling : Measure logP and solubility to account for bioavailability differences .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) .
- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on activity .
Q. How can structural derivatives be designed for structure-activity relationship (SAR) studies?
Focus on:
- Core modifications : Replace the triazaspiro ring with diazaspiro analogs to assess ring size impact .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate electrophilicity .
- Bioisosteric replacement : Swap the acetamide with sulfonamide to enhance metabolic stability . Validate derivatives via in vitro enzyme inhibition assays and ADMET profiling .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via LC-MS .
- Light/heat stress tests : Accelerate stability studies under ICH guidelines (40°C/75% RH) .
- Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated oxidation hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
